molecular formula C26H18Br2N2O2 B14918230 N,N'-4,4'-biphenyldiylbis(4-bromobenzamide)

N,N'-4,4'-biphenyldiylbis(4-bromobenzamide)

Cat. No.: B14918230
M. Wt: 550.2 g/mol
InChI Key: CDDTYMFHAOUGOH-UHFFFAOYSA-N
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Description

N,N’-4,4’-biphenyldiylbis(4-bromobenzamide) is a chemical compound with the molecular formula C26H18Br2N2O2 and a molecular weight of 550.24132 g/mol . This compound is characterized by the presence of two bromobenzamide groups attached to a biphenyl core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N,N’-4,4’-biphenyldiylbis(4-bromobenzamide) typically involves the reaction of 4-bromobenzoyl chloride with 4,4’-diaminobiphenyl in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from a suitable solvent .

Chemical Reactions Analysis

N,N’-4,4’-biphenyldiylbis(4-bromobenzamide) can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium iodide in acetone.

    Reduction Reactions: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The amide groups can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N,N’-4,4’-biphenyldiylbis(4-bromobenzamide) has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N’-4,4’-biphenyldiylbis(4-bromobenzamide) involves its interaction with specific molecular targets. The bromobenzamide groups can form hydrogen bonds with target molecules, while the biphenyl core provides structural stability. These interactions can affect various biochemical pathways, although detailed studies are still required to fully understand the molecular targets and pathways involved .

Comparison with Similar Compounds

N,N’-4,4’-biphenyldiylbis(4-bromobenzamide) can be compared with similar compounds such as:

    N,N’-4,4’-biphenyldiylbis(4-chlorobenzamide): This compound has chlorine atoms instead of bromine, which can affect its reactivity and interactions.

    N,N’-4,4’-biphenyldiylbis(4-fluorobenzamide): The presence of fluorine atoms can lead to different chemical properties and applications.

    N,N’-4,4’-biphenyldiylbis(4-iodobenzamide):

N,N’-4,4’-biphenyldiylbis(4-bromobenzamide) is unique due to the presence of bromine atoms, which can participate in specific chemical reactions and interactions that are not possible with other halogens.

Properties

Molecular Formula

C26H18Br2N2O2

Molecular Weight

550.2 g/mol

IUPAC Name

4-bromo-N-[4-[4-[(4-bromobenzoyl)amino]phenyl]phenyl]benzamide

InChI

InChI=1S/C26H18Br2N2O2/c27-21-9-1-19(2-10-21)25(31)29-23-13-5-17(6-14-23)18-7-15-24(16-8-18)30-26(32)20-3-11-22(28)12-4-20/h1-16H,(H,29,31)(H,30,32)

InChI Key

CDDTYMFHAOUGOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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